molecular formula C12H16O4 B13600256 2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13600256
M. Wt: 224.25 g/mol
InChI Key: JIXBECQMPSEZAE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired product. Another method includes the Friedel-Crafts acylation of 2,5-dimethoxytoluene with acetyl chloride, followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine: A potent serotonin receptor agonist.

Uniqueness

Its dimethoxyphenyl group provides opportunities for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-12(2,11(13)14)9-7-8(15-3)5-6-10(9)16-4/h5-7H,1-4H3,(H,13,14)

InChI Key

JIXBECQMPSEZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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